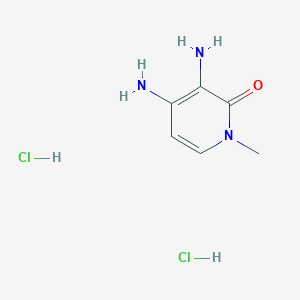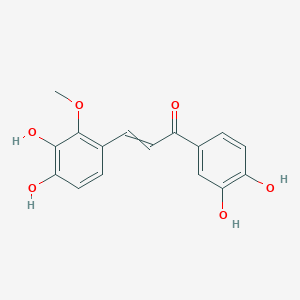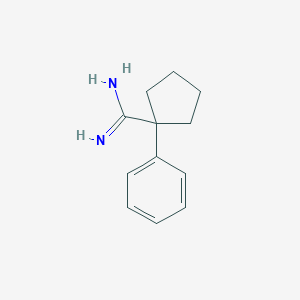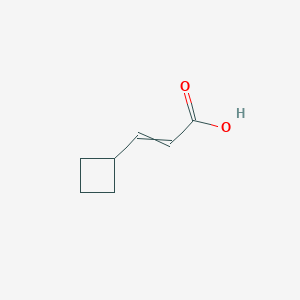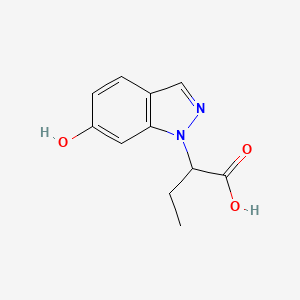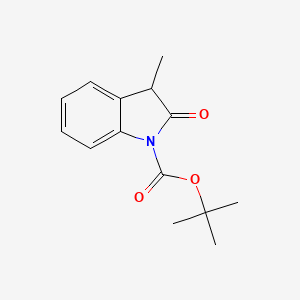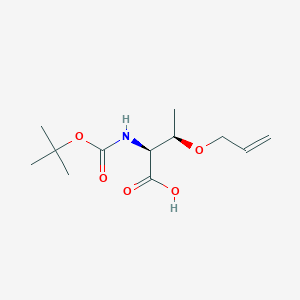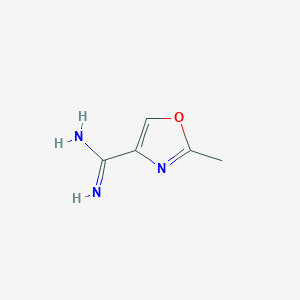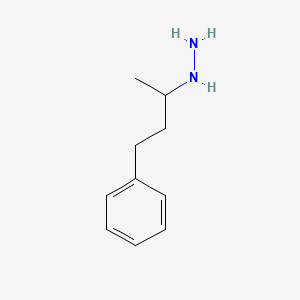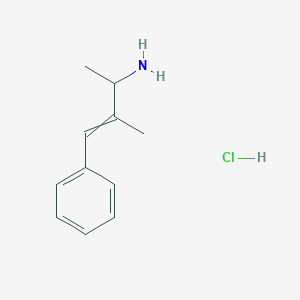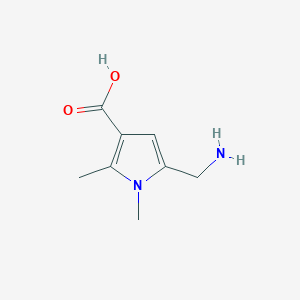
5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol is reacted with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Imine, nitrile
Reduction: Alcohol, aldehyde
Substitution: Various substituted pyrrole derivatives
科学的研究の応用
5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 5-(Aminomethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 5-(Aminomethyl)-1H-pyrrole-3-carboxylic acid
- 5-(Aminomethyl)-1,2-dimethyl-1H-indole-3-carboxylic acid
Uniqueness
5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of aminomethyl and carboxylic acid groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(8(11)12)3-6(4-9)10(5)2/h3H,4,9H2,1-2H3,(H,11,12) |
InChIキー |
UMPXHVBZQQDKBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C)CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


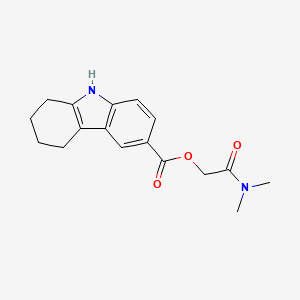
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
